molecular formula C13H15NO B13070263 (3S)-3-Amino-3-(2-naphthyl)propan-1-OL

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL

Cat. No.: B13070263
M. Wt: 201.26 g/mol
InChI Key: KCFXGMLFKOPOPM-ZDUSSCGKSA-N
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Description

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is a chiral amino alcohol featuring a naphthyl aromatic system and a primary amine group. Its molecular formula is C₁₃H₁₅NO, with a calculated molecular weight of 201.27 g/mol.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(3S)-3-amino-3-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C13H15NO/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2/t13-/m0/s1

InChI Key

KCFXGMLFKOPOPM-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)[C@H](CCO)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • The racemic amino acid precursor is reacted with a chiral amine such as (1R,2S)-(−)-ephedrine in an organic solvent like ethyl acetate at 25–78 °C to form a diastereomeric salt.
  • The salt is then treated with an inorganic base (e.g., sodium hydroxide) in aqueous solution to form a carboxylate salt.
  • Acidification with a strong acid (e.g., sodium bisulfate monohydrate) to pH ~3.8 induces crystallization of the desired (3S) salt.
  • The solid is filtered, washed, and dried under vacuum to yield the enantiomerically enriched product as a colorless crystalline solid with yields reported up to 85%.
Step Conditions Outcome
Salt formation (1R,2S)-(−)-ephedrine, ethyl acetate, 25–78 °C Diastereomeric salt formation
Base treatment NaOH aqueous, pH ~11 Carboxylate salt formation
Acidification & crystallization Sodium bisulfate, pH ~3.8, cooling Crystallization of (3S) salt
Isolation Filtration, vacuum drying 40–55 °C Colorless crystalline solid, 85% yield

This method leverages the diastereomeric salt formation for chiral resolution, allowing isolation of the (3S) enantiomer with high purity.

Nitro Reduction and Amino Alcohol Formation

Another synthetic approach involves the reduction of nitro-substituted intermediates to the corresponding amino alcohols. Patent EP1059285A2 describes a process for preparing 1,3-diamino-2-propanol derivatives, which can be adapted to synthesize 3-amino-3-(2-naphthyl)propan-1-ol analogs.

Key Features:

  • The 1-nitro-3-amino-3-substituted-2-propanol intermediate is reduced using hydrogenation catalysts and hydrogen sources such as formic acid, ammonium formate, or hydrogen gas.
  • Reaction temperatures are maintained between −40 °C and reflux temperature, with a preferred range of 20–30 °C.
  • Lithium aluminum hydride may also be used as a reducing agent to simultaneously reduce carbonyl and nitro groups.
  • The reaction is typically performed under anhydrous and inert atmosphere conditions (argon or nitrogen) to prevent side reactions.
  • After reduction, the product is isolated by extraction with organic solvents like ethyl acetate, drying over anhydrous sodium sulfate, and solvent evaporation to obtain the amino alcohol.
Step Reagents/Conditions Purpose
Nitro compound preparation 1-nitro-3-amino-3-substituted-2-propanol Intermediate formation
Reduction Hydrogenation catalyst + H2/formic acid or LiAlH4 Reduction of nitro and carbonyl groups
Solvent Aprotic solvents (methylene chloride, THF, DMF) Reaction medium
Workup Acidification, extraction with ethyl acetate Product isolation

This method allows for the synthesis of the amino alcohol moiety with control over stereochemistry by choice of reducing agents and conditions.

Hydroxypropanoic Acid Derivative Route

Patent WO2004043905A1 outlines a process for producing 2-amino-3-hydroxypropanoic acid derivatives, which can be chemically modified to yield amino alcohols like this compound.

Process Summary:

  • Synthesis involves azide or alkylamine intermediates converted into amino groups.
  • The method achieves high purity and yield of optically active hydroxypropanoic acid derivatives.
  • Key steps include protection/deprotection strategies and stereoselective synthesis to favor the (2R,3S) isomer.
  • The process addresses challenges in yield and stereoselectivity encountered in earlier methods.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield/Enantiomeric Purity
Diastereomeric Salt Resolution (1R,2S)-(−)-ephedrine, NaOH, sodium bisulfate, EtOAc High purity, scalable Up to 85% yield, high enantioselectivity
Nitro Reduction Hydrogenation catalysts, LiAlH4, aprotic solvents Direct reduction, adaptable Moderate to high yield
One-Pot Catalytic Asymmetric Synthesis Pd catalyst, chiral ligands, hydrazine, toluene High enantioselectivity, one-pot Up to 96% ee, moderate yields
Hydroxypropanoic Acid Derivative Route Azide intermediates, protection strategies High purity, stereoselective High yield and purity

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The naphthyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agents
One of the significant applications of (3S)-3-amino-3-(2-naphthyl)propan-1-OL derivatives is in the development of antithrombotic agents. These compounds act as antagonists of the platelet fibrinogen receptor (gp IIb/IIIa), which is crucial for platelet aggregation. The inhibition of this receptor can help treat various thrombotic disorders, including arterial and venous thrombosis, acute myocardial infarction, and unstable angina .

Case Study: Synthesis of Antagonists
A patent describes a process for preparing derivatives of this compound that serve as intermediates in synthesizing gp IIb/IIIa antagonists. The synthesis involves several steps, including acidification and extraction processes that yield compounds effective in preventing thrombus formation .

Biocatalysis

Enzymatic Reactions
this compound can be utilized in biocatalytic processes to synthesize enantiomerically pure compounds. For instance, lipase-mediated reactions have been employed to achieve high enantioselectivity in synthesizing related compounds, demonstrating the potential for this compound to act as a chiral building block in pharmaceutical synthesis .

Table 1: Lipase-Mediated Kinetic Resolution

Lipase SourceReaction ConditionsEnantioselectivity (ee%)Yield (%)
Bacillus cepaciaDiisopropyl ether, 50°C10050
Candida rugosaAqueous phase/isooctane biphasic9849

Cosmetic Formulations

Use in Topical Products
Recent studies have explored the incorporation of this compound in cosmetic formulations due to its potential moisturizing and film-forming properties. The compound's ability to enhance skin hydration makes it a candidate for topical applications .

Case Study: Formulation Development
A study evaluated various formulations containing this compound using response surface methodology. The results indicated significant improvements in rheological properties and skin hydration effects when combined with other ingredients like soy lecithin and phytantriol .

Chemical Biology

Research Tool for Membrane Proteins
In chemical biology, this compound serves as a tool for studying integral membrane proteins. Its structural properties allow researchers to investigate protein interactions and dynamics within biological membranes, contributing to our understanding of membrane biology and drug design .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-naphthyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The naphthyl group can interact with hydrophobic regions of proteins, influencing their conformation and stability.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
(3S)-3-Amino-3-(2-naphthyl)propan-1-OL 2-Naphthyl C₁₃H₁₅NO 201.27 Potential pharmaceutical intermediate (inferred) N/A
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol 2,3-Dimethylphenyl C₁₁H₁₇NO 179.26 Pharmaceutical intermediate (95% purity)
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-Tolyl, 2,2-dimethyl C₁₂H₁₈O 178.28 Fragrance ingredient (IFRA-regulated safety limits)
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-Butyl)phenyl C₁₃H₂₁NO 207.31 Specialty chemical (exact use unspecified)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl, methylamino C₈H₁₃NOS 171.26 Pharmaceutical impurity (USP standards)

Key Differences and Implications

Aromatic Systems
  • 2-Naphthyl vs. This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .
Substituent Effects
  • Alkyl Groups: The tert-butyl group in (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL significantly increases hydrophobicity and steric hindrance, which could improve metabolic stability but complicate synthetic purification .
  • Methylamino vs. Primary Amine: Methyl-substituted amines (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may exhibit reduced basicity compared to the primary amine in the target compound, affecting protonation states under physiological conditions .
Stereochemistry
  • The (3S) configuration in the target compound contrasts with the (1S,2R) stereochemistry in Parchem’s analog. Such differences can drastically alter 3D molecular interactions, as seen in enantiomer-specific drug activities (e.g., β-blockers) .

Biological Activity

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activities, mechanisms of action, and applications based on diverse research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.26 g/mol

It includes a chiral center at the third carbon, along with an amino group and a hydroxyl group, which facilitate hydrogen bonding. The presence of the naphthyl group enhances its interaction capabilities with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions due to the naphthalene ring. These interactions are crucial for binding stability to target molecules, influencing their activity and function.

Key Mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups allow for strong interactions with biological macromolecules.
  • π-π Interactions : The naphthyl moiety enhances binding affinity through stacking interactions with aromatic residues in proteins.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : It has been investigated for its role in modulating neurotransmitter systems, particularly in relation to dopamine (DA) and norepinephrine (NE) uptake inhibition. Studies have shown that it can act as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission .
  • Anti-inflammatory Properties : Some studies have suggested that derivatives of this compound may exhibit anti-inflammatory effects, surpassing traditional anti-inflammatory agents like curcumin in potency .
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against various bacterial strains, although specific MIC values need further exploration .

Study 1: Neurotransmitter Uptake Inhibition

A study highlighted the compound's effectiveness in inhibiting dopamine and norepinephrine uptake, demonstrating an IC50 value comparable to other known inhibitors. This suggests potential applications in treating mood disorders and other conditions linked to neurotransmitter dysregulation .

Study 2: Anti-inflammatory Activity

Research conducted on synthesized analogues showed that certain derivatives exhibited greater anti-inflammatory activity than curcumin. This positions this compound as a promising candidate for further development in anti-inflammatory therapies .

Study 3: Antimicrobial Screening

In antimicrobial assays, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, although detailed MIC values were not specified. This opens avenues for its use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OLC13H15NOEnantiomeric form with different optical activity
3-Amino-3-(2-aminophenyl)propan-1-olC9H14N2OContains an additional amino group on the phenyl
(S)-Naphthalen-2-yloxypropane-1-aminesC13H15NODifferent functionalization on the naphthalene ring

The unique stereochemistry and functional groups of this compound enable distinct biological interactions compared to structurally similar compounds.

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